2-Chloro-1-[4-(3-ethyloxetan-3-yl)piperazin-1-yl]propan-1-one
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Overview
Description
2-Chloro-1-[4-(3-ethyloxetan-3-yl)piperazin-1-yl]propan-1-one is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chloro group, an oxetane ring, and a piperazine moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(3-ethyloxetan-3-yl)piperazin-1-yl]propan-1-one typically involves multiple steps, starting with the formation of the oxetane ring One common approach is to react ethylene oxide with an appropriate alcohol under acidic conditions to form the oxetane ring
Industrial Production Methods
In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The chloro group can be oxidized to form a chloroformate or other derivatives.
Reduction: : The compound can be reduced to remove the chloro group, resulting in different functional groups.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: : Chloroformates, chloroacetates, and other oxidized derivatives.
Reduction: : Alcohols, amines, and other reduced derivatives.
Substitution: : Piperazine derivatives with various substituents.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for creating new chemical entities.
Biology
In biological research, 2-Chloro-1-[4-(3-ethyloxetan-3-yl)piperazin-1-yl]propan-1-one can be used to study molecular interactions and pathways. It may also serve as a probe to investigate biological processes.
Medicine
In medicine, this compound has potential applications in drug discovery and development. It can be used to create new pharmaceuticals with therapeutic properties, such as anti-inflammatory, analgesic, or antiviral agents.
Industry
In industry, this compound can be utilized in the production of specialty chemicals, coatings, and materials. Its unique properties make it suitable for various applications, including adhesives, sealants, and polymer additives.
Mechanism of Action
The mechanism by which 2-Chloro-1-[4-(3-ethyloxetan-3-yl)piperazin-1-yl]propan-1-one exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(piperazin-1-yl)propan-1-one: : Similar structure but lacks the ethyloxetane group.
3-Ethyloxetan-3-yl)piperazine: : Similar piperazine derivative without the chloro group.
2-Chloro-1-(4-methylpiperazin-1-yl)propan-1-one: : Similar chloro and piperazine groups but different alkyl group.
Uniqueness
2-Chloro-1-[4-(3-ethyloxetan-3-yl)piperazin-1-yl]propan-1-one is unique due to the presence of both the chloro group and the ethyloxetane ring, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-chloro-1-[4-(3-ethyloxetan-3-yl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O2/c1-3-12(8-17-9-12)15-6-4-14(5-7-15)11(16)10(2)13/h10H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUHKDSDBZGNGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)N2CCN(CC2)C(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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